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Cat. No.: B1591612 Get Quote

An In-depth Technical Guide to 4-(4'-Chlorobenzyloxy)phenylboronic acid (CAS 870778-91-

9): Properties, Synthesis, and Applications in Cross-Coupling Chemistry

Introduction
4-(4'-Chlorobenzyloxy)phenylboronic acid, registered under CAS number 870778-91-9, is a

highly functionalized organoboron compound. As a derivative of phenylboronic acid, its

principal value lies in its role as a versatile building block in palladium-catalyzed cross-coupling

reactions, most notably the Suzuki-Miyaura reaction.[1] The molecule's distinct architecture,

featuring a diaryl ether linkage with a terminal chlorobenzyl group, makes it a valuable synthon

for introducing this specific pharmacophore into complex molecular frameworks. This guide

provides a comprehensive technical overview for researchers, chemists, and drug development

professionals, detailing its properties, characterization, a representative synthetic application,

and critical safety protocols.

Physicochemical Properties and Molecular
Characterization
The utility of any chemical reagent is fundamentally tied to its physical and chemical properties.

Understanding these characteristics is paramount for its effective handling, storage, and

application in synthesis.
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Core Properties
The key physicochemical data for 4-(4'-Chlorobenzyloxy)phenylboronic acid are

summarized below.

Property Value Source

CAS Number 870778-91-9 [2]

Molecular Formula C₁₃H₁₂BClO₃ [2]

Molecular Weight 262.50 g/mol [2]

Appearance
Typically an off-white to white

solid
General Knowledge

Classification Arylboronic Acid, Diaryl Ether [3]

Structural Attributes and Stability
Structurally, the compound is a trivalent organoboron species, which imparts significant Lewis

acidity to the boron atom.[3] A critical aspect of boronic acid chemistry is the propensity to

undergo dehydration to form a cyclic trimer anhydride, known as a boroxine. This equilibrium

between the monomeric acid and the boroxine is important, as the boroxine can be less

reactive in certain coupling reactions.[4][5] Therefore, for quantitative applications, it is often

necessary to either use the reagent freshly recrystallized or employ conditions that favor the

monomeric form.[4] The compound is generally stable under standard laboratory conditions

but, like many boronic acids, can be sensitive to air and moisture over long-term storage,

leading to gradual degradation.[6]

Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the reagent. The

expected spectral features are outlined below.
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Technique Expected Features

¹H NMR

- Aromatic protons of the phenylboronic acid ring

will appear as two distinct doublets (AA'BB'

system) due to the 4-substitution. - Aromatic

protons of the chlorobenzyl ring will also appear

as a distinct AA'BB' system of two doublets. - A

characteristic singlet for the benzylic methylene

(-CH₂-) protons will be observed, typically

around 5.0-5.2 ppm. - A broad singlet

corresponding to the B(OH)₂ protons is

expected, which is exchangeable with D₂O.

¹³C NMR

- Multiple signals in the aromatic region

(typically 110-160 ppm). - The carbon atom

directly bonded to the boron atom can be

difficult to observe or appear as a broad signal

due to quadrupolar relaxation of the ¹¹B nucleus.

[3] - A signal for the benzylic methylene carbon.

¹¹B NMR

- A single, broad resonance is expected in the

range of 25–35 ppm, characteristic of a

tricoordinate arylboronic acid.[3]

FT-IR

- A strong, broad O-H stretching band around

3200–3400 cm⁻¹. - A very strong B-O stretching

band in the 1310–1380 cm⁻¹ region.[3] - C-O-C

stretching for the ether linkage. - C-Cl stretching

in the fingerprint region.

Mass Spec (ESI-MS)

- Identification of the molecular ion peak [M-H]⁻

or adducts like [M+Na]⁺. High-resolution mass

spectrometry should confirm the elemental

composition.

Synthesis and Purification
While 4-(4'-Chlorobenzyloxy)phenylboronic acid is commercially available, understanding

its synthesis provides insight into potential impurities. A common and logical approach involves
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a Williamson ether synthesis.

Plausible Synthetic Workflow

4-Hydroxyphenylboronic acid pinacol ester

Intermediate Ester

SN2 Reaction

4-Chlorobenzyl chloride Base (e.g., K₂CO₃)
Solvent (e.g., DMF)

4-(4'-Chlorobenzyloxy)phenylboronic acid
(Final Product)

Deprotection

Acidic Hydrolysis
(e.g., HCl, Acetone/H₂O)

Click to download full resolution via product page

Caption: Synthetic workflow for the target compound.

Hypothetical Laboratory Synthesis Protocol
This protocol describes the ether formation followed by deprotection.

Objective: To synthesize 4-(4'-Chlorobenzyloxy)phenylboronic acid.

Materials:

4-Hydroxyphenylboronic acid pinacol ester

4-Chlorobenzyl chloride

Potassium carbonate (K₂CO₃), anhydrous

N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)

Magnesium sulfate (MgSO₄), anhydrous

1M Hydrochloric acid (HCl)

Acetone

Procedure:

Ether Synthesis: To a round-bottom flask under a nitrogen atmosphere, add 4-

hydroxyphenylboronic acid pinacol ester (1.0 eq), potassium carbonate (1.5 eq), and

anhydrous DMF.

Stir the suspension at room temperature for 15 minutes.

Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

Heat the mixture to 60-70 °C and monitor the reaction by TLC until the starting material is

consumed.

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with

ethyl acetate (3x).

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄,

filter, and concentrate under reduced pressure to yield the crude protected intermediate.

Deprotection: Dissolve the crude intermediate in a mixture of acetone and 1M HCl.

Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored

by TLC or LC-MS).

Isolation: Remove the acetone under reduced pressure. The aqueous residue will likely

contain a precipitate. Filter the solid, wash with cold water, and dry under vacuum to afford

the final product, 4-(4'-Chlorobenzyloxy)phenylboronic acid.

Purification Considerations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1591612?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


As previously noted, commercial boronic acids often contain their corresponding boroximes.[4]

For reactions sensitive to stoichiometry, recrystallization from an appropriate solvent system

(e.g., water or an organic solvent mixture) is recommended to ensure high purity and reactivity.

[4]

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The paramount application of 4-(4'-Chlorobenzyloxy)phenylboronic acid is in the Suzuki-

Miyaura reaction to form a C(sp²)-C(sp²) bond.[1] This reaction is a cornerstone of modern

organic synthesis due to its mild conditions, functional group tolerance, and the commercial

availability of a vast array of reagents.[7][8]

Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium species. The generally

accepted mechanism involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming

a Pd(II) complex.

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more

nucleophilic boronate species [R²-B(OH)₃]⁻, transfers its organic group (R²) to the Pd(II)

complex, displacing the halide.[7][9]

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center

couple, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-

enters the cycle.[1]
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol
This protocol provides a robust method for coupling 4-(4'-Chlorobenzyloxy)phenylboronic
acid with a model aryl bromide.

Objective: Synthesis of 4'-((4-methoxyphenyl)methoxy)-[1,1'-biphenyl]-4-ol (hypothetical

product name may vary) via Suzuki-Miyaura coupling.
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Reactants:

4-(4'-Chlorobenzyloxy)phenylboronic acid (1.2 eq)

1-Bromo-4-methoxybenzene (1.0 eq)

Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos.

Potassium Carbonate (K₂CO₃, 2.5 eq), aqueous solution (2M)

Solvent: Toluene or 1,4-Dioxane

Experimental Workflow:
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Suzuki Coupling Experimental Workflow

1. Assemble Reactants
(Flask under N₂)
- Aryl Bromide
- Boronic Acid

- Solvent

2. Degas Mixture
(N₂ bubbling or

freeze-pump-thaw)

3. Add Catalyst & Base
- Pd(OAc)₂/Ligand

- Aq. K₂CO₃

4. Reaction
(Heat to 80-100 °C)

5. Quench & Workup
- Cool to RT
- Add H₂O

- Extract with EtOAc

6. Purification
(Silica Gel Chromatography)

7. Characterization
(NMR, MS)

Click to download full resolution via product page

Caption: Step-by-step workflow for the Suzuki coupling experiment.
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Procedure:

Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), 4-(4'-
Chlorobenzyloxy)phenylboronic acid (1.2 eq), the palladium catalyst, and the ligand (if

solid).

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

Solvent Addition: Add the organic solvent (e.g., Toluene) via syringe, followed by the

aqueous base solution.

Degassing: Degas the resulting biphasic mixture by bubbling nitrogen through it for 15-20

minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium

catalyst.

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring to ensure

mixing between the aqueous and organic phases. Monitor the reaction's progress using TLC

or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and

transfer to a separatory funnel.

Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate in vacuo.

Purification: The resulting crude product is then purified by flash column chromatography on

silica gel to yield the pure biaryl product.

Applications in Drug Discovery
The incorporation of specific structural motifs is a key strategy in medicinal chemistry to

modulate a compound's biological activity and pharmacokinetic profile.[10] The diaryl ether

moiety present in 4-(4'-Chlorobenzyloxy)phenylboronic acid is found in numerous

biologically active molecules. This framework provides a semi-rigid scaffold that can orient

other functional groups for optimal interaction with biological targets.
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The strategic introduction of a chlorine atom, as in this reagent, is a common tactic in drug

design.[11] Halogens can influence a molecule's properties by:

Increasing Lipophilicity: This can enhance membrane permeability and oral absorption.[11]

Metabolic Blocking: A strategically placed halogen can block sites of metabolic oxidation,

thereby increasing the drug's half-life.

Modulating Potency: The chlorine atom can engage in halogen bonding or other specific

interactions within a protein's binding pocket, potentially increasing affinity and potency.

By using 4-(4'-Chlorobenzyloxy)phenylboronic acid in a synthesis campaign, medicinal

chemists can rapidly generate analogues containing this privileged substructure to explore

structure-activity relationships (SAR) and optimize lead compounds.[12]

Safety, Handling, and Storage
Proper handling of organoboron reagents is essential for laboratory safety.

Hazard Profile:

Health Hazards: Harmful if swallowed.[13] Causes skin irritation. Causes serious eye

irritation. May cause respiratory irritation.

Recommended PPE: Always handle in a chemical fume hood.[14] Wear ANSI-compliant

safety goggles, nitrile gloves, and a lab coat.[6][15]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][14] For

long-term stability and to prevent degradation, storage under an inert atmosphere (Nitrogen

or Argon) and refrigeration is recommended.[6]

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Boronic acid waste should not be poured down the drain.[14]

Conclusion
4-(4'-Chlorobenzyloxy)phenylboronic acid is more than just a chemical intermediate; it is an

enabling tool for chemical innovation. Its well-defined structure allows for the precise
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installation of a valuable diaryl ether motif into target molecules. A thorough understanding of

its properties, reactivity in the Suzuki-Miyaura coupling, and proper handling procedures

empowers researchers to leverage its full potential in the synthesis of novel pharmaceuticals,

agrochemicals, and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1591612#4-4-chlorobenzyloxy-phenylboronic-acid-
cas-number-870778-91-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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